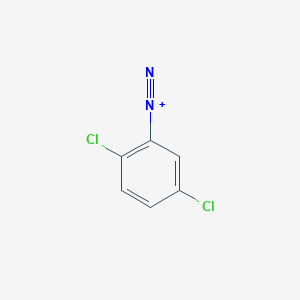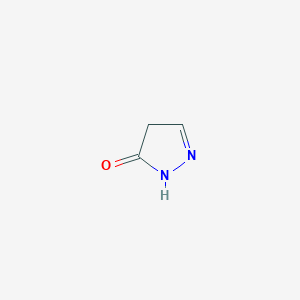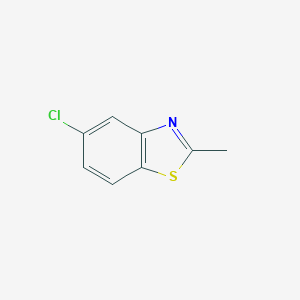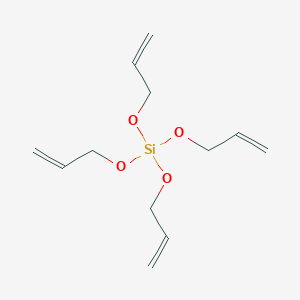
Chromic chloride cr-51
Vue d'ensemble
Description
Chromium Cr-51 is an isotope of chromium that has been used as a radioactive label for decades . It is used as a diagnostic radiopharmaceutical agent in nephrology to determine glomerular filtration rate, and in hematology to determine red blood cell volume or mass, study the red blood cell survival time, and evaluate blood loss .
Molecular Structure Analysis
The molecular formula of Chromic chloride Cr-51 is Cl3Cr . The InChI representation is InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3/i;;;1-1 . The SMILES representation is Cl [51Cr] (Cl)Cl .
Physical And Chemical Properties Analysis
The molecular weight of Chromic chloride Cr-51 is 157.30 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . The Rotatable Bond Count is 0 . The Exact Mass is 155.851323 g/mol and the Monoisotopic Mass is 155.851323 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 4 . The Formal Charge is 0 . The Complexity is 8 . The Isotope Atom Count is 1 .
Applications De Recherche Scientifique
Preparation for medical diagnostic applications: Chromic chloride Cr-51 has been prepared for use in medical diagnostics by irradiating potassium chromate targets. This process yields isotonic solutions with high radionuclidic and radiochemical purity, suitable for supply to medical centers (Karim, 1973).
Distribution studies in animals: When administered intravenously to rats and rabbits, chromic chloride Cr-51 was found to be excreted by the kidneys and had its greatest concentration in the bone marrow. This suggests that trivalent chromium deposits in the reticulo-endothelial system in a pattern similar to small size colloids (Kraintz & Talmage, 1952).
Gastrointestinal tract transit studies: The rate of movement of chromium (III) chloride through the gastrointestinal tract of rats was investigated, showing that most chromium recovered in the small intestine reached the ileum one hour after initiation of feeding (Oberleas et al., 1990).
Plasma clearance studies: Chromium-51 Ethylenediamine Tetraacetic Acid (Cr-EDTA) intravenous solution, including chromic chloride Cr-51, is used to determine renal function in patients. The study helped in developing a suitable formulation and analytical method for this purpose (Patel, 2007).
Measuring red cell and plasma volume: Radioactive chromium (Cr 51) in forms of sodium chromate and chromic chloride has been used to measure red cell and plasma volumes in medical studies (Read & Gilbertsen, 1957).
Investigating chromium absorption and bioavailability: Studies have compared the bioavailability of chromium from different sources, including Cr-picolinate and chromic chloride, revealing differences in absorption and retention rates in animals and humans (Kottwitz et al., 2009).
Investigating the physiological responses and distribution of chromium in plants and animals: Studies using chromic chloride Cr-51 have explored its distribution in plant tissues, organelles, and its bioavailability to animals (Huffman & Allaway, 1973).
Environmental and toxicological research: Chromium, including forms like chromic chloride, has been studied for its environmental impact and potential toxicity, influencing bioremediation technologies and understanding the effects of different chromium forms on organisms (Xia et al., 2019).
Safety And Hazards
Chromium Cr-51 is classed as being of moderate hazard . The Annual Limit on Intake by ingestion (ALIing) is 530 MBq and the most restrictive inhalation limit (ALIinhal) is 560 MBq . It is recommended to wear extremity and whole body dosimeters while handling mCi (37 MBq) quantities . Use shielding to minimize exposure while handling 51Cr .
Orientations Futures
Propriétés
IUPAC Name |
trichloro(51Cr)chromium-51 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3/i;;;1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDMMVNRMROPK-XDETZXHVSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
Cl[51Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167477 | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromic chloride cr-51 | |
CAS RN |
16284-59-6 | |
| Record name | Chromic chloride Cr 51 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















